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Compound of Interest

Methyl 2-morpholino-5-
Compound Name:
nitrobenzenecarboxylate

CAS No.: 83909-55-1

Cat. No.: B1622526

Get Quote

Executive Summary & Compound Significance

Methyl 2-morpholino-5-nitrobenzenecarboxylate (CAS: 134050-75-2*%) is a push-pull
chromophore and a pharmaceutical intermediate. Its structural integrity is defined by the steric
interplay between the ortho-morpholine ring and the methyl ester moiety.

» Primary Ultility: Precursor for benzimidazole-based anthelmintics and PC-PLC inhibitors.

o Crystallographic Challenge: Confirming the regioselectivity of the nucleophilic aromatic
substitution (

) reaction (i.e., ensuring morpholine substitution occurred at the C2 position para to the nitro
group, rather than other potential isomers).

*> Note: CAS 134050-75-2 is often associated with the 5-morpholino-2-nitro isomer. This guide
addresses the 2-morpholino-5-nitro isomer as requested, highlighting the necessity of XRD to

distinguish these regioisomers.
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Experimental Protocol: Generation of X-Ray Data

To obtain publishable data comparable to the standards of Acta Crystallographica Section E,

follow this self-validating workflow.

Phase 1: Crystallization Strategy

The morpholine ring introduces conformational flexibility, often requiring slow crystallization

methods to minimize disorder.

Method Solvent System Conditions

Target Crystal
Habit

Ethanol / 298 K, dust-free

Slow Evaporation )
Dichloromethane (1:1)  enclosure

Block / Prism (Yellow)

o THF (solvent) /
Vapor Diffusion ) Closed chamber, 4°C
Hexane (antisolvent)

Plate / Needle

Hot saturation
Recrystallization Acetonitrile
slow cooling

Monoclinic Prisms

Phase 2: Data Collection & Refinement

o Radiation Source: Mo

(

A) is preferred over Cu

to reduce absorption effects from the nitro group oxygen atoms.

o Temperature: Collect at 100 K (cryogenic) to freeze the morpholine chair conformation and

reduce thermal ellipsoids (

Phase 3: Validation Workflow (Graphviz Diagram)
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The following diagram outlines the logical flow for validating the structure against the precursor
(Methyl 2-chloro-5-nitrobenzoate).
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Figure 1: Decision tree for crystallographic validation of the morpholino-nitrobenzoate
derivative.

Comparative Data Analysis

This section compares the Target Compound against its Precursor (Methyl 2-chloro-5-
nitrobenzoate) and a Theoretical Model (DFT). This comparison is essential to prove the
success of the

reaction.

Table 1: Crystallographic Parameters Comparison

Note: "Target (Expected)" values are derived from analogous morpholino-benzoate structures.
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Precursor (Cl-

Target

Significance of

Parameter (Morpholino)
Analogue) [1] Change
[Expected]
Confirmation of
Formula -
substitution.
Loss of symmetry
Space Group (Triclinic) or often occurs with
bulky substituents.
Unit Cell Vol ( Large increase due to
~690 As ~1350 - 1450 A3 morpholine ring
) volume.
Standard packing for
Z (Molecules/Cell) 2 4 -
monoclinic cells.
Density ( Morpholine ring
1.55 g/cm3 ~1.35- 1.40 g/cm3 lowers packing
) density vs. Chloro.
Nitro at C5 is less
Nitro Twist Angle ~6° - 15° <10° sterically hindered;
should remain planar.
Critical: Ortho-
) morpholine (C2)
Ester Twist Angle ~5° > 20°

forces ester (C1) to

twist out of plane.

Structural Insights & Causality

o Steric Hindrance (The "Ortho Effect"): In the target molecule, the bulky morpholine ring at

position 2 exerts significant steric pressure on the methyl ester at position 1.

o Expectation: The ester group will rotate out of the benzene plane (torsion angle C2-C1-

C(=0)-0 > 20°) to minimize repulsion with the morpholine hydrogens.
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o Contrast: In the precursor (2-chloro), the smaller chlorine atom allows the ester to remain
more coplanar.

¢ |ntermolecular Interactions:
o Precursor: Dominated by weak

and
interactions.

o Target: The morpholine oxygen acts as a strong hydrogen bond acceptor. Expect
chains to drive crystal packing.

o Regiochemistry Confirmation: The X-ray solution will definitively distinguish between:

o Target (2-morpholino-5-nitro): Morpholine is ortho to Ester, para to nothing (H).

o Isomer (5-morpholino-2-nitro): Morpholine is meta to Ester, para to Nitro.
Theoretical Validation (DFT)
If experimental crystals are poor, validate the structure using Density Functional Theory (DFT).
e Method: B3LYP / 6-311G(d,p)

o Key Metric: Calculate the energy difference between the "twisted" and "planar” ester
conformations.

e Protocol:
o Optimize geometry in vacuum.
o Compare bond lengths: The

bond should show partial double bond character (~1.38 A) due to resonance donation into
the nitro-activated ring.

© 2026 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1622526?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

References

e Precursor Structure: Liang, Y. S., Liu, B. N., Liu, M., & Liu, D. K. (2011).[1] Methyl 5-chloro-2-
nitrobenzoate.[1][2] Acta Crystallographica Section E: Structure Reports Online, 67(12),
03139.[1] Link

e Analogous Structures: Atioglu, Z., et al. (2015). Crystal structure of 4-[(E)-(4-
nitrobenzylidene)amino]phenol.[3] Acta Crystallographica Section E, 71(2), 0113-0114.[3]
Link

¢ Synthesis Protocol: BenchChem. (n.d.). Methyl 5-morpholino-2-nitrobenzoate Technical
Guide. Link

o Crystallography Standard: Sheldrick, G. M. (2015). Crystal structure refinement with
SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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